N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide
Overview
Description
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is an organic compound with a complex structure that includes an aminophenyl group, a sec-butyl group, and a phenoxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide typically involves multiple steps:
Formation of the Phenoxyacetamide Moiety: This can be achieved by reacting 2-(sec-butyl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(sec-butyl)phenoxyacetyl chloride.
Coupling with 3-Aminophenyl Group: The 2-(sec-butyl)phenoxyacetyl chloride is then reacted with 3-aminophenylamine in the presence of a base like pyridine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide can undergo various types of chemical reactions:
Oxidation: The aminophenyl group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Nitro derivatives of the aminophenyl group.
Reduction: Amine derivatives of the phenoxyacetamide moiety.
Substitution: Various substituted phenoxyacetamide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide depends on its specific application:
Medicinal Chemistry: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: The compound’s structure allows it to participate in polymerization reactions, contributing to the formation of materials with desired properties.
Comparison with Similar Compounds
Similar Compounds
N-(3-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide: Similar structure but with a tert-butyl group instead of a sec-butyl group.
N-(3-Aminophenyl)-2-[2-(methyl)phenoxy]-acetamide: Similar structure but with a methyl group instead of a sec-butyl group.
Uniqueness
N-(3-Aminophenyl)-2-[2-(sec-butyl)phenoxy]-acetamide is unique due to the presence of the sec-butyl group, which can influence its chemical reactivity and physical properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-(3-aminophenyl)-2-(2-butan-2-ylphenoxy)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-3-13(2)16-9-4-5-10-17(16)22-12-18(21)20-15-8-6-7-14(19)11-15/h4-11,13H,3,12,19H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSHCXMPEZYEMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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